![molecular formula C15H10ClFN2O4 B154010 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide CAS No. 76895-80-2](/img/structure/B154010.png)
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is a chemical compound with the molecular formula C15H10ClFN2O4 and a molecular weight of 336.7 g/mol . It is characterized by its pale yellow color and solid form. This compound is an intermediate in the synthesis of various related compounds, including those used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 4-nitroaniline.
Acylation Reaction: The 2-fluorobenzoyl chloride is reacted with 4-nitroaniline in the presence of a base, such as pyridine, to form the intermediate 2-(2-fluorobenzoyl)-4-nitroaniline.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the chloro group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol).
Hydrolysis Reactions: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Amino derivatives with the nitro group reduced to an amino group.
Hydrolysis Reactions: Carboxylic acids and amines resulting from the cleavage of the amide bond.
Scientific Research Applications
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those related to benzodiazepines.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro, fluoro, and nitro groups, contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(2-fluorobenzoyl)-4-aminophenyl]acetamide: Similar structure but with an amino group instead of a nitro group.
2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: Similar structure but with a chloro group instead of a fluoro group.
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLZQAVKMNBHEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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